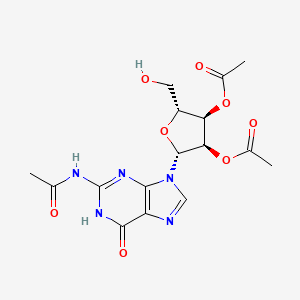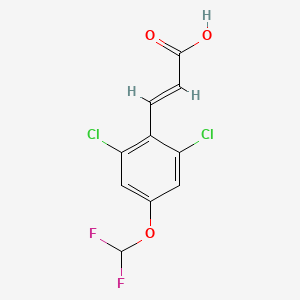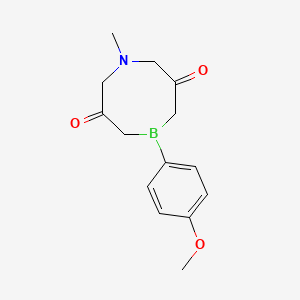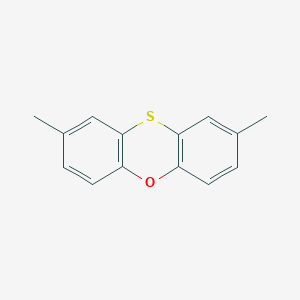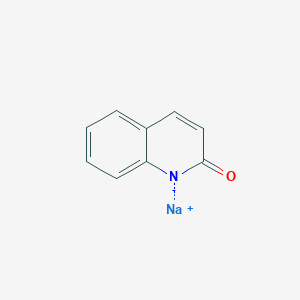
sodium;quinolin-1-id-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;quinolin-1-id-2-one: is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Visible Light Mediated Synthesis: One of the efficient methods for synthesizing quinolin-2(1H)-ones, including sodium;quinolin-1-id-2-one, is through a visible light-mediated reaction from quinoline N-oxides.
Classical Synthesis Protocols: Traditional methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses are also used for constructing the quinoline scaffold.
Industrial Production Methods: Industrial production often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Sodium;quinolin-1-id-2-one is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, antimalarial, and anticancer properties .
Industry: In industrial applications, these compounds are used in the synthesis of dyes, agrochemicals, and as intermediates in the production of various pharmaceuticals .
Mechanism of Action
The mechanism of action of sodium;quinolin-1-id-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparison with Similar Compounds
Quinolin-2(1H)-one: Shares a similar structure but lacks the sodium component.
Quinoline N-oxides: Precursors in the synthesis of quinolin-2(1H)-ones.
Phenanthridin-6-ones: Another class of compounds with similar applications in medicinal chemistry.
Uniqueness: Sodium;quinolin-1-id-2-one is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6NNaO |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
sodium;quinolin-1-id-2-one |
InChI |
InChI=1S/C9H7NO.Na/c11-9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,10,11);/q;+1/p-1 |
InChI Key |
CFWNYFKZILUVBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)[N-]2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


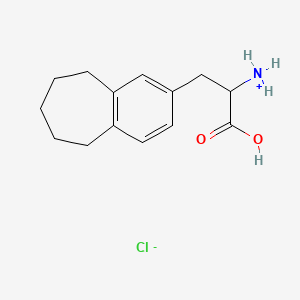
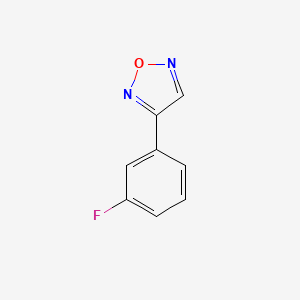
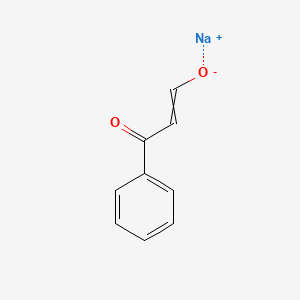
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
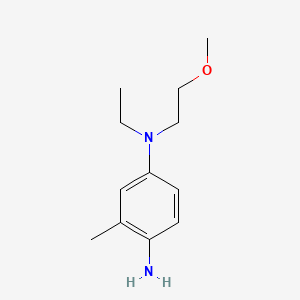
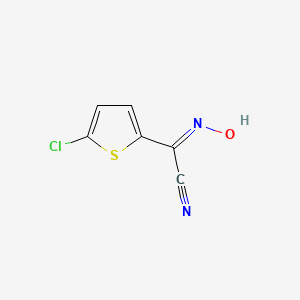
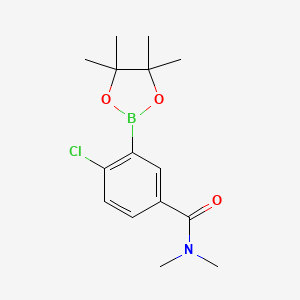
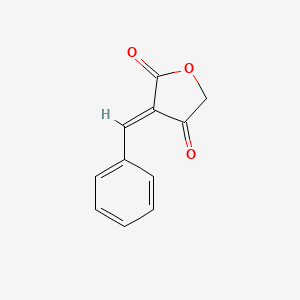
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
